
3-Amino-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methylpropanamide is an organic compound with the molecular formula C4H10N2O It is a derivative of propanamide, where an amino group is attached to the second carbon atom, and a methyl group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylpropanamide can be achieved through several methods. One common method involves the reaction of 2-methylpropanoic acid with ammonia, followed by the reduction of the resulting nitrile to form the desired amide. Another method involves the esterification of hydroxymethyl trimethylacetic acid, followed by protection and ammonolysis .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyanoacetamide as a raw material. The process includes alkylation, catalytic hydrogenation, or the addition of a reducing agent to obtain the final product . This method is advantageous due to its cost-effectiveness, high yield, and simplicity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methylpropanamide
- 3-Amino-3-methylbutanamide
- 2-Methyl-3-aminopropanamide
Uniqueness
3-Amino-2-methylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the amino and methyl groups allows for unique reactivity and interaction with other molecules, making it valuable for various applications.
Properties
Molecular Formula |
C4H10N2O |
|---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
3-amino-2-methylpropanamide |
InChI |
InChI=1S/C4H10N2O/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) |
InChI Key |
MHDNHVZHLGEFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


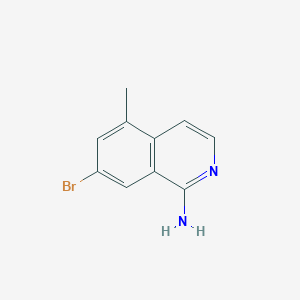
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
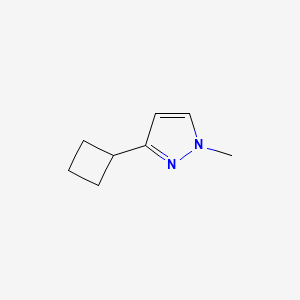
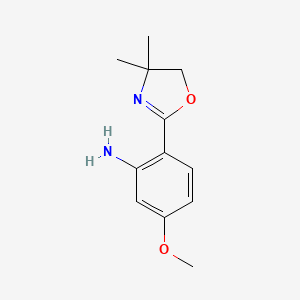
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)
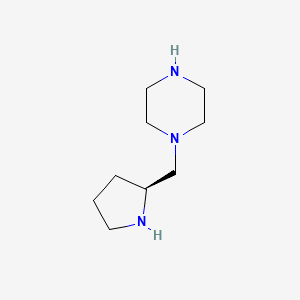


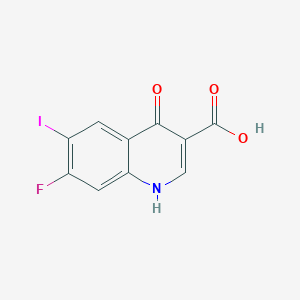


![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)


